molecular formula C11H10N4OS B1673707 L189 CAS No. 64232-83-3

L189

Cat. No.: B1673707
CAS No.: 64232-83-3
M. Wt: 246.29 g/mol
InChI Key: SAKOXVNKDMWWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L189 is a human DNA ligase inhibitor that targets DNA ligases I, III, and IV. It is known for its ability to inhibit the formation of phosphodiester bonds in DNA, which are crucial for DNA replication and repair processes . The compound has shown potential in various scientific research applications, particularly in the field of cancer research.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Amino-5-(benzylideneamino)-2-sulfanyl-4-pyrimidinol . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L189 involves multiple chemical steps. The key steps include enzyme adenylylation, adenylyl transfer to DNA, and nick sealing. This compound preferentially inhibits the second step of this process . The chemical name of this compound is (Z)-6-amino-5-(benzylideneamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and its molecular formula is C11H10N4OS .

Industrial Production Methods:

Scientific Research Applications

L189 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

IUPAC Name

6-amino-5-(benzylideneamino)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c12-9-8(10(16)15-11(17)14-9)13-6-7-4-2-1-3-5-7/h1-6H,(H4,12,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKOXVNKDMWWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356477
Record name AC-907/34129012
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64232-83-3
Record name AC-907/34129012
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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